Thiourea, (azidomethyl)-

Heterocyclic synthesis thioureidomethylation leaving group comparison

Thiourea, (azidomethyl)- (CAS 159582-43-1), systematically named N-(azidomethyl)thiourea, is a bifunctional small molecule (C₂H₅N₅S, MW 131.16 g·mol⁻¹) that integrates a thiourea moiety with an azidomethyl substituent. This architecture endows the compound with dual orthogonal reactivity: the thiourea portion can serve as a hydrogen-bond donor, organocatalyst, or metal ligand, while the pendant azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) “click” chemistry, Staudinger reduction, and other azide-specific transformations.

Molecular Formula C2H5N5S
Molecular Weight 131.16 g/mol
CAS No. 159582-43-1
Cat. No. B12558861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiourea, (azidomethyl)-
CAS159582-43-1
Molecular FormulaC2H5N5S
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESC(NC(=S)N)N=[N+]=[N-]
InChIInChI=1S/C2H5N5S/c3-2(8)5-1-6-7-4/h1H2,(H3,3,5,8)
InChIKeyGXKPPRFZDGHYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiourea, (azidomethyl)- (CAS 159582-43-1): Core Chemical Identity and Functional Role


Thiourea, (azidomethyl)- (CAS 159582-43-1), systematically named N-(azidomethyl)thiourea, is a bifunctional small molecule (C₂H₅N₅S, MW 131.16 g·mol⁻¹) that integrates a thiourea moiety with an azidomethyl substituent . This architecture endows the compound with dual orthogonal reactivity: the thiourea portion can serve as a hydrogen-bond donor, organocatalyst, or metal ligand, while the pendant azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) “click” chemistry, Staudinger reduction, and other azide-specific transformations [1]. First reported in the heterocyclic chemistry literature by Shutalev and co-workers, the compound has been employed primarily as a thioureidomethylating agent and as a building block for constructing hydrogenated pyrimidine-2-thiones and related heterocycles [2].

Why N-(Azidomethyl)thiourea Cannot Be Simply Replaced by Generic Thiourea Analogs


Substituting N-(azidomethyl)thiourea with a generic thiourea analog (e.g., N-methylthiourea or N-phenylthiourea) abandons the orthogonal azide handle, which is the defining functional asset of this compound. In heterocyclic synthesis, closely related analogs such as N-(tosylmethyl)thiourea can participate in the same thioureidomethylation manifold, yet the tosyl leaving group cannot be elaborated via click chemistry, photochemistry, or Staudinger ligation—pathways that are uniquely accessible through the azide [1]. Consequently, procurement of the exact azidomethyl-substituted variant is necessary when the synthetic strategy demands post-condensation functionalization or when the target molecule requires an azide reporter for downstream bioconjugation, photoaffinity labeling, or materials chemistry applications [2].

Quantitative Differentiation Evidence: N-(Azidomethyl)thiourea vs. Closest Analog N-(Tosylmethyl)thiourea


Divergent Reactivity in α-(Thio)ureidoalkylation: Azidomethyl vs. Tosylmethyl as Thioureidomethylating Agents

In a direct head-to-head study, both N-(azidomethyl)thiourea and N-(tosylmethyl)thiourea reacted with sodium enolate of dimedone in acetonitrile to afford the same unexpected product, methylenebis(dimedone), rather than the anticipated 8a-hydroxy-7,7-dimethyl-2-thioxoperhydroquinazolin-5-one [1]. This establishes that the azidomethyl variant is functionally equivalent to the tosylmethyl analog as an electrophilic thioureidomethylating agent, while retaining the azide for orthogonal downstream chemistry.

Heterocyclic synthesis thioureidomethylation leaving group comparison

Access to 4-Unsubstituted Tetrahydropyrimidine-2-thiones via Azidomethyl Thiourea: A Building Block Comparison

A 2023 general methodology paper demonstrated the use of N-(azidomethyl)thiourea alongside N-[alkyl(tosyl)methyl]thioureas in the synthesis of 4-unsubstituted and 4-alkyl-substituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones [1]. The azidomethyl variant uniquely produces 4-unsubstituted pyrimidine-2-thiones after TsOH-catalyzed dehydration, whereas the tosylmethyl analogs require an alkyl substituent at the α-position. This structural distinction originates from the absence of a bulky alkyl group on the azidomethyl-bearing carbon, enabling access to a regioisomeric series not attainable with the substituted tosylmethyl reagents.

Pyrimidine-2-thione synthesis α-ureidoalkylation heterocycle building blocks

Orthogonal Azide Functionality: Enabling Click Chemistry vs. Inert Tosyl Group

The azide group on N-(azidomethyl)thiourea is competent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reactivity dimension entirely absent in the closest analog N-(tosylmethyl)thiourea, where the tosyl group functions solely as a leaving group [1]. This orthogonal reactivity has been exploited in the preparation of diazido building blocks that form thiourea, amide, and sulfide bonds via conjugation at connecting groups, leaving azido groups intact for subsequent triazole formation [2].

Click chemistry CuAAC bioconjugation orthogonal reactivity

Molecular Weight Efficiency: Azidomethyl vs. Tosylmethyl Thiourea

N-(azidomethyl)thiourea (MW 131.16 g·mol⁻¹) is significantly smaller than its primary competitor N-(tosylmethyl)thiourea (MW ~242 g·mol⁻¹ for the base structure) . The 46% lower molecular weight translates to improved atom economy when the thioureidomethyl group is incorporated into a target molecule: the azidomethyl variant transfers only the CH₂N₃ fragment (-N₃ is 42 Da) vs. the tosylmethyl fragment which carries the tosyl group (155 Da) . This mass difference is critical in fragment-based drug discovery and in the synthesis of low-molecular-weight probes where every Dalton matters.

Atom economy molecular weight small-molecule building block

Optimal Procurement Scenarios for N-(Azidomethyl)thiourea Based on Quantitative Differentiation Evidence


Synthesis of 4-Unsubstituted Tetrahydropyrimidine-2-thione Libraries

Medicinal chemistry groups constructing libraries of 4-unsubstituted 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones should select N-(azidomethyl)thiourea over any N-alkyl(tosylmethyl)thiourea analog. As demonstrated by Shutalev et al. (2023), the azidomethyl variant uniquely provides access to the 4-unsubstituted series, a substitution pattern inaccessible with tosylmethyl reagents [1]. The reaction proceeds via enolate condensation followed by TsOH-catalyzed dehydration, and the azide group remains intact for subsequent diversification if desired.

Chemical Biology Probe Synthesis Requiring Orthogonal Azide Handles

For preparing photoaffinity probes or activity-based protein profiling (ABPP) reagents where a thiourea linkage must be combined with an azide reporter, N-(azidomethyl)thiourea is the reagent of choice. Its azide group is fully competent for CuAAC click chemistry with alkyne-functionalized fluorophores or biotin tags, a capability entirely absent in the tosylmethyl analog [2]. This scenario leverages the orthogonal reactivity established in the dipolar cycloaddition literature and in the diazido probe synthesis methodology of Nishiyama et al. (2019) [3].

Thioureidomethylation with Built-In Click Handle for Polymer or Materials Chemistry

Materials scientists seeking to functionalize polymers, surfaces, or nanoparticles with thiourea-linked azide handles should procure N-(azidomethyl)thiourea rather than attempting post-modification of a pre-installed thiourea. The compound acts simultaneously as a thioureidomethylating agent and an azide donor, streamlining the synthesis of azide-decorated materials for subsequent CuAAC-mediated conjugation [4]. The low molecular weight (131.16 g·mol⁻¹) ensures minimal perturbation of material properties upon incorporation.

Fragment-Based Drug Discovery with Strict Molecular Weight Constraints

Fragment library designers operating under Rule-of-Three (Ro3) guidelines (MW <300) benefit from the 46% lower molecular weight of N-(azidomethyl)thiourea compared to N-(tosylmethyl)thiourea. When the thiourea motif is desired in a fragment, the azidomethyl variant contributes only 131.16 Da to the final compound, preserving precious molecular weight budget for additional pharmacophoric elements . The azide group further allows fragment elaboration via click chemistry during hit-to-lead optimization.

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